O-(methoxymethyl)hydroxylamine
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Overview
Description
O-(methoxymethyl)hydroxylamine is a chemical compound with the molecular weight of 77.08 . It is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methyl group . It is also known as O-methylhydroxylamine and is a colorless volatile liquid that is soluble in polar organic solvents and in water .
Synthesis Analysis
Methoxyamine is prepared via O-alkylation of hydroxylamine derivatives . For example, it is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .Molecular Structure Analysis
The IUPAC name of this compound is the same as its common name . The InChI code for this compound is 1S/C2H7NO2/c1-4-2-5-3/h2-3H2,1H3 .Chemical Reactions Analysis
O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles . They showcase the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .Physical and Chemical Properties Analysis
This compound is a liquid at normal temperature . It is stored at a temperature of 4 degrees Celsius .Mechanism of Action
Target of Action
O-(methoxymethyl)hydroxylamine, also known as Methoxyamine, primarily targets apurinic/apyrimidinic (AP) DNA damage sites . These sites are crucial in the DNA repair process, and by binding to these sites, Methoxyamine plays a significant role in DNA repair mechanisms.
Mode of Action
Methoxyamine covalently binds to the AP DNA damage sites . This binding inhibits the base excision repair (BER), a key DNA repair pathway . The inhibition of BER can lead to an increase in DNA strand breaks, which can result in apoptosis, a form of programmed cell death .
Biochemical Pathways
The primary biochemical pathway affected by Methoxyamine is the Base Excision Repair (BER) pathway . This pathway is responsible for repairing small, non-helix-distorting base lesions from the genome. The inhibition of this pathway by Methoxyamine leads to an increase in DNA strand breaks .
Result of Action
The primary result of Methoxyamine’s action is an increase in DNA strand breaks due to the inhibition of the BER pathway . This can lead to apoptosis, or programmed cell death . Methoxyamine may also potentiate the anti-tumor activity of alkylating agents .
Safety and Hazards
Future Directions
O-protected NH-free hydroxylamine derivatives have shown remarkable potential as electrophilic aminating agents and as a source of the amino group . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts . This work will provide a theoretical basis for the green and continuous manufacture of hydroxylamine sulfate and a guide for preparing other hydroxylamine salts through such hydrolysis methods .
Biochemical Analysis
Biochemical Properties
O-(methoxymethyl)hydroxylamine is prepared via O-alkylation of hydroxylamine derivatives . It is known to condense with ketones and aldehydes to give imines . This suggests that this compound could interact with various enzymes, proteins, and other biomolecules in biochemical reactions, although specific interactions have not been extensively studied.
Cellular Effects
It is known that methoxyamine, a related compound, can bind to apurinic/apyrimidinic (AP) DNA damage sites and inhibit base excision repair (BER), potentially leading to an increase in DNA strand breaks and apoptosis . This suggests that this compound might have similar effects on cell function, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that methoxyamine can undergo deprotonation by methyl lithium to give a N-lithio derivative, which can be attacked by organolithium compounds to give amines after hydrolysis . This suggests that this compound might have similar reactivity and could interact with biomolecules through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that methoxyamine decomposes in an exothermic reaction to methane and azanone unless stored as a hydrochloride salt . This suggests that this compound might have similar stability and degradation properties.
Metabolic Pathways
It is known that methoxyamine is used as a synthon for NH2+ . This suggests that this compound might be involved in similar metabolic pathways.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for O-(methoxymethyl)hydroxylamine involves the reaction of hydroxylamine with formaldehyde in the presence of methanol.", "Starting Materials": [ "Hydroxylamine", "Formaldehyde", "Methanol" ], "Reaction": [ "Add hydroxylamine to a flask containing methanol", "Add formaldehyde to the flask and stir the mixture", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold methanol", "Dry the product under vacuum to obtain O-(methoxymethyl)hydroxylamine" ] } | |
CAS No. |
72674-70-5 |
Molecular Formula |
C2H7NO2 |
Molecular Weight |
77.1 |
Purity |
95 |
Origin of Product |
United States |
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